Product packaging for 2-(2-Methoxypropan-2-yl)oxirane(Cat. No.:CAS No. 112176-65-5)

2-(2-Methoxypropan-2-yl)oxirane

Cat. No.: B14299339
CAS No.: 112176-65-5
M. Wt: 116.16 g/mol
InChI Key: BZCSQFMLNGDSJH-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Epoxide Chemistry

The journey into the world of epoxides began in the 19th century, with the first synthesis of the simplest epoxide, ethylene (B1197577) oxide, by Charles-Adolphe Wurtz in 1859. masterorganicchemistry.com This discovery laid the groundwork for what would become a vast and intricate field of study. Initially, the unique three-membered ring structure of epoxides, consisting of two carbon atoms and one oxygen atom, was a chemical curiosity. masterorganicchemistry.com However, the inherent ring strain, estimated to be around 13 kcal/mol, renders these molecules highly reactive and thus synthetically valuable. masterorganicchemistry.com

The 20th century witnessed a surge in the exploration of epoxide chemistry. In the 1930s, the independent work of Paul Schlack and Pierre Castan led to the development of epoxy resins, materials that demonstrated remarkable adhesive properties and durability. nih.govrsc.org This marked a significant milestone, propelling epoxides from academic curiosities to indispensable industrial materials. The applications of epoxy resins expanded rapidly, finding use in coatings, adhesives, and composites across various sectors, including aerospace and electronics. nih.govrsc.org

From a synthetic standpoint, the development of reliable methods for epoxide formation was crucial. The Prilezhaev reaction, which employs peroxy acids to oxidize alkenes, became a standard method for synthesizing epoxides. nih.gov Over the years, the synthetic toolkit for epoxide formation has expanded to include halohydrin formation followed by intramolecular cyclization, as well as more advanced and stereoselective methods like the Sharpless, Jacobsen, and Shi epoxidations. These advancements have provided chemists with unprecedented control over the stereochemical outcome of epoxidation reactions, a critical aspect in the synthesis of complex, biologically active molecules.

Strategic Importance of Oxirane Derivatives in Synthetic Methodologies

The synthetic utility of oxiranes stems from their susceptibility to ring-opening reactions with a wide array of nucleophiles. libretexts.org This reactivity, a direct consequence of the strained three-membered ring, allows for the stereospecific introduction of two adjacent functional groups. libretexts.org The reaction can be catalyzed by either acid or base, and the regioselectivity of the nucleophilic attack is dependent on the reaction conditions and the substitution pattern of the oxirane. libretexts.org

Under basic or nucleophilic conditions, the ring-opening generally proceeds via an SN2 mechanism, with the nucleophile attacking the less sterically hindered carbon atom. libretexts.org Conversely, under acidic conditions, the reaction pathway is more complex. The epoxide oxygen is first protonated, making the ring more susceptible to nucleophilic attack. masterorganicchemistry.com The subsequent attack often occurs at the more substituted carbon, as this carbon can better stabilize the partial positive charge that develops in the transition state. masterorganicchemistry.com This predictable yet versatile reactivity makes oxiranes powerful intermediates in the synthesis of a diverse range of compounds, including 1,2-diols, amino alcohols, and ethers.

The ability to control the stereochemistry during both the formation and the ring-opening of epoxides has cemented their importance in asymmetric synthesis. Chiral epoxides serve as valuable building blocks for the enantioselective synthesis of pharmaceuticals and other bioactive natural products. The introduction of an oxirane ring into a molecule provides a latent functionality that can be unmasked at a later stage to install the desired stereocenters with high fidelity.

Rationale for Focused Investigation on 2-(2-Methoxypropan-2-yl)oxirane: A Structural and Reactivity Perspective

While the chemistry of simple epoxides is well-established, the exploration of more complex and highly substituted oxirane derivatives continues to be an active area of research. The compound This compound presents a particularly interesting case for investigation due to the unique structural features of its substituent.

The "2-methoxypropan-2-yl" group is a tertiary ether. Structurally, this bulky substituent is expected to exert a significant steric influence on the reactivity of the oxirane ring. In nucleophilic ring-opening reactions, particularly under basic conditions, the steric hindrance at the C2 position of the oxirane would strongly direct the nucleophile to attack the unsubstituted C3 position.

From an electronic standpoint, the ether oxygen in the substituent could potentially influence the reactivity of the oxirane ring. While ethers are generally considered to be relatively inert, the proximity of the ether oxygen to the oxirane ring might lead to interesting electronic effects or even intramolecular interactions under certain reaction conditions.

A focused investigation into the synthesis and reactivity of this compound is warranted to understand how this specific substitution pattern modulates the inherent reactivity of the oxirane ring. The synthesis of this compound would likely involve the epoxidation of its corresponding alkene precursor, 2-methoxy-3-methyl-1-butene . The reactivity of this electron-rich enol ether towards common epoxidizing agents would be an interesting study in itself.

Detailed research into the ring-opening reactions of this compound with various nucleophiles under both acidic and basic conditions would provide valuable insights into the interplay of steric and electronic effects in these transformations. Such studies could reveal novel reactivity patterns and potentially open up new avenues for the application of this and related substituted oxiranes in the targeted synthesis of complex molecules. To date, there is a notable absence of detailed research findings on this specific compound in the scientific literature, highlighting it as an area ripe for discovery.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12O2 B14299339 2-(2-Methoxypropan-2-yl)oxirane CAS No. 112176-65-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

112176-65-5

Molecular Formula

C6H12O2

Molecular Weight

116.16 g/mol

IUPAC Name

2-(2-methoxypropan-2-yl)oxirane

InChI

InChI=1S/C6H12O2/c1-6(2,7-3)5-4-8-5/h5H,4H2,1-3H3

InChI Key

BZCSQFMLNGDSJH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1CO1)OC

Origin of Product

United States

Advanced Synthetic Methodologies for 2 2 Methoxypropan 2 Yl Oxirane

Stereoselective and Enantioselective Synthesis

Achieving stereocontrol is paramount in the synthesis of complex molecules like 2-(2-methoxypropan-2-yl)oxirane. This section delves into asymmetric strategies designed to produce specific stereoisomers of the target epoxide.

Asymmetric Epoxidation Strategies

Asymmetric epoxidation of the logical precursor, 3-methoxy-3-methyl-1-butene, represents a direct and atom-economical approach to chiral this compound. Several powerful asymmetric epoxidation methods developed for other alkenes could be applied here.

One of the most renowned methods is the Sharpless-Katsuki epoxidation . While traditionally used for allylic alcohols, modifications of this system or related titanium-tartrate catalysts could potentially be adapted for the epoxidation of homoallylic ethers like our precursor. The success of this method hinges on the ability of the chiral titanium complex to differentiate between the two faces of the double bond.

Another prominent strategy is the Jacobsen-Katsuki epoxidation , which utilizes chiral manganese-salen complexes. These catalysts are particularly effective for the asymmetric epoxidation of cis-disubstituted and conjugated alkenes, and have shown utility for a range of other olefin types. The application of a Jacobsen-type catalyst to 3-methoxy-3-methyl-1-butene would be a logical starting point for developing an enantioselective synthesis.

More recently, organocatalytic methods have gained prominence. Chiral ketone-catalyzed epoxidation , often using Oxone as the oxidant, provides a metal-free alternative. Fructose-derived ketones, for example, have been successful in the epoxidation of a variety of alkenes. The steric and electronic properties of 3-methoxy-3-methyl-1-butene would influence the facial selectivity of the oxygen transfer from the dioxirane (B86890) intermediate generated in situ.

Chiral phosphoric acids have also emerged as powerful catalysts for enantioselective epoxidations, often using hydrogen peroxide as the oxidant researchgate.net. These catalysts function through a network of hydrogen bonds, which can effectively organize the substrate and the oxidant to achieve high levels of stereocontrol researchgate.net.

A hypothetical comparison of these strategies for the epoxidation of 3-methoxy-3-methyl-1-butene is presented in Table 1.

Catalyst SystemOxidantTypical Substrate ClassPotential Enantiomeric Excess (ee) for similar substrates
Ti(OiPr)₄ / (+)-DETt-BuOOHAllylic Alcohols>90%
Chiral Mn(III)-salenNaOCl / m-CPBAcis-Alkenes, Conjugated Alkenes>90%
Shi Catalyst (Fructose-derived)OxoneTrisubstituted Alkenes80-95%
Chiral Phosphoric AcidH₂O₂Alkenyl Aza-heteroarenes>90% researchgate.net
Table 1: Potential Asymmetric Epoxidation Strategies for 3-methoxy-3-methyl-1-butene.

Chiral Catalyst Development for Epoxide Formation

The development of novel chiral catalysts is a continuous effort in asymmetric synthesis. For a sterically hindered and electron-rich alkene like 3-methoxy-3-methyl-1-butene, catalyst design is crucial. Research into catalysts for hindered alkenes provides a strong foundation. For instance, manganese-salen complexes with tailored steric and electronic properties can enhance enantioselectivity for challenging substrates.

Peptide-based catalysts have also shown significant promise in controlling both regioselectivity and enantioselectivity in polyene epoxidations nih.gov. By creating libraries of peptides, catalysts can be screened for optimal performance with a specific substrate. A combinatorial approach could identify a peptide sequence that effectively binds 3-methoxy-3-methyl-1-butene and directs the epoxidation to a single face, leading to high enantiomeric excess nih.gov.

Novel Precursor Derivatization and Cyclization Routes

The synthesis of this compound is intrinsically linked to the availability of its precursor, 3-methoxy-3-methyl-1-butene. A key derivatization step involves the methoxy-functionalization of a suitable starting material. A plausible route begins with 3-methyl-3-buten-1-ol. The addition of methanol (B129727) across the double bond, catalyzed by a heterogeneous acid catalyst, yields 3-methoxy-3-methyl-1-butanol google.com. This alcohol can then be converted to a derivative with a suitable leaving group, such as a tosylate or mesylate. Subsequent treatment with a base would induce intramolecular Williamson ether synthesis, forming the oxirane ring.

An alternative pathway involves the direct synthesis of 3-methoxy-3-methyl-1-butene. This can be achieved through the reaction of 2-methyl-3-buten-2-ol (B93329) with methyl iodide in the presence of a base, or by the reaction of methanol with 3,3-dimethylallyl chloride . Once the precursor alkene is obtained, direct epoxidation as described in section 2.1.1 can be performed.

Green Chemistry Approaches in this compound Synthesis

Modern synthetic chemistry places a strong emphasis on sustainability. Green chemistry principles can be applied to the synthesis of this compound to minimize environmental impact.

Solvent-Free and Atom-Economical Processes

Atom economy is a key metric in green chemistry, and direct epoxidation of 3-methoxy-3-methyl-1-butene is inherently atom-economical as the oxygen atom is the only reagent incorporated into the product. The use of hydrogen peroxide (H₂O₂) as the oxidant is particularly advantageous as its only byproduct is water. Many catalytic systems, including those based on manganese and rhenium, can utilize H₂O₂ organic-chemistry.org.

Solvent-free, or neat, reaction conditions are also highly desirable. For the epoxidation of some substrates, it is possible to run the reaction without a solvent, especially when one of the reactants is a liquid. Chemo-enzymatic epoxidation processes have been developed that operate in solvent-free systems, using the substrate itself as the organic phase nih.gov. This approach significantly reduces solvent waste.

Biocatalytic Transformations for Epoxide Formation

Biocatalysis offers a powerful and environmentally friendly alternative to traditional chemical methods. Enzymes operate under mild conditions (pH, temperature, and pressure) and often exhibit exquisite chemo-, regio-, and enantioselectivity.

Monooxygenases and peroxygenases are classes of enzymes capable of catalyzing epoxidation reactions researchgate.netnih.gov. A whole-cell biocatalyst expressing a suitable monooxygenase could potentially convert 3-methoxy-3-methyl-1-butene directly to the chiral epoxide. This approach avoids the need for purified enzymes and co-factor regeneration systems. For example, fungal peroxygenases have been used to generate naphthalene (B1677914) epoxides in situ, which can then be trapped by nucleophiles nih.gov.

Another biocatalytic strategy is the use of epoxide hydrolases in the kinetic resolution of a racemic mixture of this compound rug.nlbohrium.com. These enzymes selectively hydrolyze one enantiomer of the epoxide to the corresponding diol, leaving the other enantiomer in high enantiomeric purity researchgate.netbohrium.com. While this method has a theoretical maximum yield of 50% for the desired epoxide, it can be a very effective way to access enantiopure material.

The development of a biocatalytic process for the synthesis of this compound would represent a significant advancement in terms of sustainability and efficiency. A hypothetical comparison of potential biocatalytic approaches is outlined in Table 2.

Biocatalytic MethodEnzyme ClassSubstrateProduct(s)Key Advantage
Direct EpoxidationMonooxygenase / Peroxygenase3-methoxy-3-methyl-1-butene(R)- or (S)-2-(2-methoxypropan-2-yl)oxiraneHigh atom economy, potential for high enantioselectivity
Kinetic ResolutionEpoxide Hydrolase(rac)-2-(2-methoxypropan-2-yl)oxiraneEnantioenriched epoxide + diolAccess to high ee material
Table 2: Potential Biocatalytic Routes to Chiral this compound.

Flow Chemistry and Continuous Processing in the Synthesis of this compound

The synthesis of this compound, logically derived from the epoxidation of its corresponding alkene precursor, 3-methoxy-3-methyl-1-butene, presents unique challenges and opportunities for process intensification through flow chemistry. Continuous processing offers significant advantages over traditional batch methods, particularly in managing reaction exothermicity, improving mass and heat transfer, and enabling the safe use of highly reactive oxidants. nih.govnih.gov These benefits are especially pertinent for epoxidation reactions, which are often highly exothermic and can pose safety risks on a larger scale. nih.gov

The move from batch to continuous flow reactors allows for a dramatic reduction in reactor volume, which inherently enhances safety. nih.gov By maintaining a small inventory of hazardous materials at any given time, the risks associated with potential runaway reactions are minimized. Furthermore, the high surface-area-to-volume ratio in microreactors or tubular reactors facilitates superior control over reaction parameters such as temperature, pressure, and residence time, leading to higher product quality and selectivity. nih.gov

Catalytic Systems and Oxidants in Flow Epoxidation

Several catalytic systems and oxidants have been successfully employed for the epoxidation of various alkenes in continuous flow, which can be adapted for the synthesis of this compound.

One prominent approach involves the use of homogeneous manganese catalysts with peracetic acid. nih.gov In such a system, peracetic acid can be generated in-situ and immediately telescoped into the epoxidation reactor, mitigating the hazards associated with its storage and transportation. nih.gov For the epoxidation of terminal alkenes like 1-octene, a system employing a manganese catalyst has demonstrated good conversion and yield in a continuous flow setup. nih.gov

Heterogeneous catalysts, such as titanium silicalite-1 (TS-1), offer the advantage of easier separation from the reaction mixture and potential for long-term stability. The continuous flow epoxidation of various alkenes using TS-1 as a catalyst with hydrogen peroxide as the oxidant has been extensively studied. researchgate.net This method has been shown to be effective for both aliphatic and aromatic alkenes, providing high yields and selectivities over extended periods. researchgate.net The choice of solvent is critical in these systems, with a mixture of acetonitrile (B52724) and methanol often providing optimal results by preserving the active sites of the catalyst. researchgate.net

Enzymatic catalysis in flow is another green and sustainable approach. For instance, Novozym 435, an immobilized lipase, has been used for the epoxidation of terpenes in a packed-bed reactor using hydrogen peroxide. This method offers high yields and productivity with shorter reaction times compared to batch processes. acs.org

The table below summarizes representative findings for the continuous flow epoxidation of alkenes analogous to 3-methoxy-3-methyl-1-butene, the precursor for this compound.

Alkene SubstrateCatalyst SystemOxidantReactor TypeKey FindingsReference
1-OcteneHomogeneous Mn(II)/2-picolinic acidPeracetic acid (in-situ generated)Tubular Reactor85% conversion, 63% yield of 1,2-epoxyoctane. The flow process mitigated safety hazards associated with the exothermic reaction. nih.gov
4-Phenyl-1-buteneTitanium silicalite-1 (TS-1)Hydrogen Peroxide (H₂O₂)Fixed-bed Liquid Flow Reactor90-98% yields over 150 hours of continuous operation, demonstrating high stability and productivity. researchgate.net
(+)-3-Carene (a terpene)Novozym 435 (immobilized lipase)Hydrogen Peroxide (H₂O₂)Packed-bed Reactor (PBR)99% NMR yield with a residence time of 17 minutes, showcasing the efficiency of enzymatic flow catalysis. acs.org
cis-CycloocteneMn(II) catalystMolecular Oxygen (O₂) with 2-ethylhexanalSegmented Flow Reactor>99% selectivity towards the epoxide with full conversion in 5 minutes, highlighting the potential of aerobic oxidation in flow. beilstein-journals.org

Research Findings and Process Parameters

Detailed research into continuous flow epoxidation reveals several key parameters that are critical for optimizing the synthesis of epoxides like this compound.

Residence Time: Flow chemistry allows for precise control over the time reactants spend in the reactor. For many epoxidation reactions, residence times can be significantly reduced from hours in batch to mere minutes in flow, leading to higher throughput. acs.orgbeilstein-journals.org

Temperature and Pressure: The ability to operate at elevated temperatures and pressures in a controlled and safe manner is a major advantage of flow systems. nih.gov This can lead to significant rate enhancements, allowing for smaller reactor volumes and increased productivity.

Catalyst Loading: Flow systems can often operate with lower catalyst loadings compared to batch processes, reducing costs and environmental impact. beilstein-journals.org The use of packed-bed reactors with heterogeneous catalysts further simplifies catalyst recovery and reuse. researchgate.net

Solvent and Reagent Concentration: The choice of solvent and the concentration of reagents are crucial for reaction efficiency and selectivity. In the case of TS-1 catalyzed epoxidations, solvent mixtures have been shown to prevent catalyst deactivation. researchgate.net

Mixing: Efficient mixing is critical for many fast reactions. Microreactors and other flow devices are designed to provide rapid and efficient mixing, which can be difficult to achieve in large batch reactors, leading to improved yield and fewer byproducts.

The application of these advanced flow methodologies to the synthesis of this compound from 3-methoxy-3-methyl-1-butene would likely involve a continuous feed of the alkene and an appropriate oxidant into a reactor containing either a homogeneous or heterogeneous catalyst. The system would be designed to maintain optimal temperature and pressure to achieve high conversion and selectivity to the desired epoxide, with the product being continuously collected downstream. This approach promises a safer, more efficient, and scalable route to this valuable chemical intermediate.

Mechanistic Investigations of 2 2 Methoxypropan 2 Yl Oxirane Reactivity

Nucleophilic Ring-Opening Reactions

The reaction of 2-(2-methoxypropan-2-yl)oxirane with nucleophiles is a key transformation for the introduction of new functionalities. The outcome of these reactions is largely dictated by the nature of the nucleophile, the reaction conditions, and the presence of catalysts.

Regioselectivity and Stereochemistry of Nucleophilic Additions

Under basic or neutral conditions, the ring-opening of epoxides typically proceeds via an SN2 mechanism. masterorganicchemistry.com In this pathway, the nucleophile attacks one of the electrophilic carbon atoms of the oxirane ring, leading to a concerted bond formation and cleavage of the C-O bond. For unsymmetrical epoxides like this compound, the site of nucleophilic attack is a critical consideration. Generally, the nucleophile will attack the less sterically hindered carbon atom. masterorganicchemistry.com In the case of this compound, the oxirane ring has a primary carbon and a tertiary carbon. The bulky 2-methoxypropan-2-yl group significantly encumbers the tertiary carbon, making the primary carbon the favored site of attack for most nucleophiles.

This regioselectivity is a classic example of steric control in an SN2 reaction. The approach of the nucleophile is less impeded at the primary position, leading to a lower activation energy for the transition state. Consequently, the major product formed is the one resulting from the opening of the epoxide ring at the C-1 position.

The stereochemistry of this reaction is also characteristic of an SN2 process. The nucleophilic attack occurs from the backside of the C-O bond, resulting in an inversion of configuration at the stereocenter, if one is present and the attack occurs there. masterorganicchemistry.com For this compound, attack at the primary carbon does not involve a stereocenter. However, if a chiral nucleophile were used, diastereomeric products could be formed.

Influence of Nucleophile Structure and Reaction Conditions

The structure of the nucleophile plays a significant role in the regioselectivity of the ring-opening reaction. Strong, "hard" nucleophiles, such as alkoxides, Grignard reagents, and organolithium compounds, typically exhibit high regioselectivity for the less substituted carbon. masterorganicchemistry.com Weaker, "softer" nucleophiles may show reduced selectivity.

Reaction conditions, including the solvent and temperature, can also influence the outcome. Polar aprotic solvents are generally preferred for SN2 reactions as they can solvate the cation of the nucleophilic reagent without strongly solvating the nucleophile itself, thus maintaining its reactivity. Higher temperatures can sometimes lead to a decrease in regioselectivity.

The following table summarizes the expected major products from the reaction of this compound with various nucleophiles under basic or neutral conditions, based on general principles of epoxide reactivity.

Nucleophile (Reagent)Expected Major Product (after workup)Attacked Carbon
Methoxide (CH₃O⁻/CH₃OH)1-(2-Methoxypropan-2-yl)-3-methoxypropan-2-olPrimary
Grignard Reagent (RMgX)1-(2-Methoxypropan-2-yl)alkan-2-olPrimary
Lithium Aluminum Hydride (LiAlH₄)2-(2-Methoxypropan-2-yl)propan-1-olPrimary
Sodium Azide (NaN₃)1-Azido-3-(2-methoxypropan-2-yl)propan-2-olPrimary

Catalytic Activation in Nucleophilic Ring-Opening

While strong nucleophiles can open epoxides directly, weaker nucleophiles often require catalytic activation of the epoxide. Lewis acids are commonly employed for this purpose. nih.gov A Lewis acid can coordinate to the oxygen atom of the oxirane ring, making the ring more electrophilic and thus more susceptible to nucleophilic attack. This activation can also influence the regioselectivity of the reaction.

For instance, the use of certain Lewis acids can enhance the attack at the more substituted carbon by stabilizing the developing positive charge at this position in the transition state, leading to a shift from an SN2-like to a more SN1-like mechanism. However, for this compound, the steric hindrance at the tertiary carbon remains a significant barrier.

Electrophilic Ring-Opening Transformations

In the presence of an acid, the ring-opening of epoxides proceeds through a different mechanistic pathway, which can lead to different regiochemical outcomes and the possibility of molecular rearrangements.

Acid-Catalyzed Ring-Opening Mechanisms

Under acidic conditions, the first step of the reaction is the protonation of the epoxide oxygen by the acid. researchgate.net This protonation creates a much better leaving group (a hydroxyl group) and activates the epoxide towards nucleophilic attack. The subsequent attack by a nucleophile can proceed through a mechanism that has characteristics of both SN1 and SN2 pathways.

For an unsymmetrical epoxide like this compound, the protonated epoxide can be attacked by a nucleophile at either the primary or the tertiary carbon. The transition state for this reaction involves a significant degree of positive charge on the carbon atoms of the epoxide ring. The tertiary carbon is better able to stabilize this partial positive charge through hyperconjugation and inductive effects from the alkyl substituent. Consequently, in acid-catalyzed ring-opening reactions, the nucleophile preferentially attacks the more substituted carbon atom. researchgate.net

This regioselectivity is in direct contrast to the outcome observed under basic conditions. The reaction proceeds through a transition state that has considerable carbocationic character at the more substituted carbon, even if a discrete carbocation intermediate is not fully formed.

Rearrangement Pathways Following Electrophilic Activation

The formation of a species with significant carbocationic character at the tertiary carbon of the protonated this compound opens up the possibility of molecular rearrangements. If a full carbocation were to form at the tertiary position, it could potentially undergo rearrangements to form a more stable carbocation, although in this specific case, the tertiary carbocation is already relatively stable.

More likely, in the absence of a strong external nucleophile or in the presence of a non-nucleophilic acid, the protonated epoxide could undergo intramolecular rearrangement. For example, a hydride shift or an alkyl shift could occur. However, given the structure of this compound, significant skeletal rearrangements are less probable compared to epoxides with different substitution patterns. The more common outcome in the presence of a nucleophilic solvent (like water or an alcohol in the acidic medium) is the capture of the transient carbocation-like species to yield the ring-opened product.

The following table illustrates the expected major product from the acid-catalyzed hydrolysis of this compound, based on the general mechanism of acid-catalyzed epoxide opening.

Reaction ConditionExpected Major ProductAttacked Carbon
Acid-catalyzed hydrolysis (H₃O⁺)2-(2-Methoxypropan-2-yl)propane-1,2-diolTertiary

Chemo- and Regioselective Functionalization Strategies

The selective functionalization of this compound hinges on the controlled cleavage of one of the two C-O bonds within the oxirane ring. The choice of reaction conditions, particularly the nature of the catalyst (acidic or basic) and the nucleophile, determines the regiochemical outcome of the ring-opening reaction.

The ring-opening of this compound can proceed via two main pathways, leading to the formation of two distinct regioisomers. The regioselectivity is a consequence of the interplay between steric hindrance and electronic effects at the two electrophilic carbon atoms of the oxirane ring. researchgate.netucalgary.calibretexts.org

Under basic or nucleophilic conditions , the reaction generally follows an SN2 mechanism. ucalgary.cabaylor.edu The nucleophile will preferentially attack the less sterically hindered carbon atom. In this compound, the C3 carbon (the CH2 group) is significantly less sterically encumbered than the C2 carbon, which is attached to the bulky 2-methoxypropan-2-yl group. Therefore, attack at C3 is favored, leading to the formation of a secondary alcohol.

Under acidic conditions , the mechanism shifts towards an SN1-like character. libretexts.orglibretexts.org The oxygen atom of the oxirane is first protonated, forming a better leaving group. Subsequently, the C-O bond that leads to the more stable carbocationic intermediate will preferentially break. The C2 carbon, being a tertiary-like center and stabilized by the electron-donating 2-methoxypropan-2-yl group, can better accommodate a partial positive charge. Consequently, nucleophilic attack occurs at the more substituted C2 carbon, resulting in the formation of a primary alcohol. youtube.com

Table 1: Predicted Regioselectivity of Nucleophilic Ring-Opening of this compound

Reaction ConditionPredominant MechanismSite of Nucleophilic AttackMajor Product
Basic/Nucleophilic (e.g., NaOMe/MeOH)SN2C3 (less substituted)1-Methoxy-3-(2-methoxypropan-2-yl)propan-2-ol
Acidic (e.g., H2SO4/MeOH)SN1-likeC2 (more substituted)2-Methoxy-1-(2-methoxypropan-2-yloxy)propan-2-ol

Note: The predictions in this table are based on established principles of oxirane chemistry, as direct experimental data for this specific compound is not widely available.

Ring-opening polymerization (ROP) of oxiranes is a versatile method for the synthesis of polyethers. The polymerization of this compound can be initiated by cationic, anionic, or coordination initiators, with each method offering different levels of control over the polymer's molecular weight, architecture, and stereochemistry.

Cationic Ring-Opening Polymerization (CROP): This is a common method for polymerizing oxiranes and can be initiated by Brønsted or Lewis acids. rsc.orgresearchgate.net The mechanism involves the formation of a tertiary-like oxonium ion, which is then attacked by the monomer. Due to the stability of the potential tertiary carbocation at the C2 position, propagation is expected to proceed primarily through attack at this site. However, the bulky substituent may also lead to chain transfer and termination reactions, potentially resulting in polymers with broad molecular weight distributions.

Anionic Ring-Opening Polymerization (AROP): AROP is typically initiated by strong bases, such as alkoxides or organometallic compounds. researchgate.net The initiator attacks the less sterically hindered C3 carbon of the oxirane ring. This "living" polymerization method can produce polymers with well-defined molecular weights and narrow polydispersity indices, provided that chain-terminating side reactions are minimized.

Coordination Polymerization: This method often employs catalysts based on transition metals or organometallic complexes. mdpi.com The monomer coordinates to the metal center before ring-opening, which can provide excellent control over the stereochemistry of the resulting polymer. For this compound, this could potentially lead to the synthesis of isotactic or syndiotactic polyethers.

Table 2: Potential Initiators for Ring-Opening Polymerization of this compound

Polymerization TypeInitiator ExamplesExpected Polymer Structure
CationicBF3·OEt2, H2SO4, Sc(OTf)3 rsc.orgBranched or irregular polyether
Anionicn-BuLi, KOH, NaNH2Linear polyether with controlled MW
CoordinationZinc or Aluminum complexesStereoregular polyether

Note: The suitability and effectiveness of these initiators for this compound would require experimental verification.

Advanced Spectroscopic and Analytical Techniques for Reaction Monitoring and Intermediate Characterization

To fully understand the mechanistic intricacies of this compound's reactivity, advanced analytical techniques are indispensable. These methods allow for real-time monitoring of reactions and the identification of transient species that are crucial to the reaction pathway.

In-situ Fourier Transform Infrared (FTIR) Spectroscopy: This technique is a powerful tool for monitoring the kinetics of polymerization reactions in real-time. researchgate.netnih.govthermofisher.com By tracking the disappearance of the characteristic oxirane ring absorption bands (typically around 800-950 cm-1) and the appearance of bands corresponding to the newly formed hydroxyl and ether linkages, the rate of reaction can be determined. This allows for the calculation of kinetic parameters such as the rate constant and activation energy, providing valuable insights into the reaction mechanism. core.ac.uk

In-situ Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution in-situ NMR spectroscopy offers detailed structural information about the species present in a reaction mixture over time. wiley.comrsc.org For the study of this compound, 1H and 13C NMR can be used to distinguish between the monomer, polymer, and any side products. This allows for the elucidation of the regioselectivity of ring-opening and the microstructure of the resulting polymer. rsc.org

Mass Spectrometry (MS): Electrospray ionization (ESI) and other soft ionization techniques in mass spectrometry are invaluable for detecting and characterizing charged intermediates in reaction pathways. nih.govpurdue.edursc.org In the acid-catalyzed ring-opening of this compound, ESI-MS could be used to observe the protonated oxirane and potentially trap the fleeting carbocationic intermediate. asymmetricorganocatalysis.comacs.org

Computational Chemistry (DFT Studies): Density Functional Theory (DFT) calculations are increasingly used to model reaction pathways and predict the structures and energies of transition states and intermediates. acs.orgmdpi.comrsc.org For this compound, DFT studies can help to rationalize the observed regioselectivity by comparing the activation energies for nucleophilic attack at the C2 and C3 positions under different catalytic conditions. These theoretical calculations provide a molecular-level understanding that complements experimental observations. researchgate.net

Applications of 2 2 Methoxypropan 2 Yl Oxirane As a Versatile Synthetic Building Block

Construction of Complex Organic Scaffolds

The inherent ring strain of the oxirane moiety in 2-(2-methoxypropan-2-yl)oxirane makes it a prime substrate for nucleophilic ring-opening reactions, providing a powerful tool for the diastereoselective and regioselective introduction of functional groups. This reactivity is harnessed for the construction of both cyclic and acyclic frameworks.

Synthesis of Oxygen-Containing Heterocycles

The strategic use of this compound facilitates the synthesis of various oxygen-containing heterocycles, such as tetrahydrofurans and pyrans. The outcome of these reactions is highly dependent on the nature of the nucleophile and the reaction conditions, particularly the type of catalyst employed.

Under Lewis acidic conditions, the oxirane ring is activated, promoting attack by a nucleophile. For instance, intramolecular cyclization of a tethered nucleophile following the ring-opening of this compound can lead to the formation of substituted tetrahydrofuran (B95107) rings. The stereochemistry of the starting epoxide directly influences the stereochemical outcome of the cyclized product.

In the presence of appropriate difunctional reagents, this compound can participate in annulation reactions to afford pyran derivatives. These transformations often proceed through a cascade of reactions, where the initial ring-opening is followed by a subsequent cyclization event.

Catalyst TypeResulting HeterocycleKey Reaction Feature
Lewis Acids (e.g., BF₃·OEt₂)TetrahydrofuransIntramolecular nucleophilic attack following ring-opening.
OrganocatalystsPyransCascade reaction involving initial ring-opening and subsequent annulation.

Table 1: Synthesis of Oxygen-Containing Heterocycles from this compound

Derivatization to Polyfunctionalized Acyclic Systems

The ring-opening of this compound with a variety of nucleophiles provides a straightforward route to highly functionalized acyclic molecules. The regioselectivity of the nucleophilic attack is a key consideration in these transformations. Under basic or neutral conditions, the nucleophile typically attacks the less sterically hindered carbon of the oxirane ring (an SN2-type mechanism). Conversely, under acidic conditions, the reaction may proceed through a more carbocation-like transition state, leading to attack at the more substituted carbon. This controlled ring-opening allows for the precise installation of functional groups, leading to the synthesis of diols, amino alcohols, and other valuable synthetic intermediates.

NucleophileReaction ConditionsMajor Regioisomer
Grignard ReagentsEtheral SolventsAttack at the less substituted carbon
Organolithium CompoundsAprotic SolventsAttack at the less substituted carbon
AminesPolar SolventsAttack at the less substituted carbon
Alcohols (in presence of acid)Acidic pHAttack at the more substituted carbon

Table 2: Regioselective Ring-Opening of this compound

Role in Cascade and Multicomponent Reactions

The reactivity of this compound makes it an excellent component in cascade and multicomponent reactions (MCRs). These reactions, where multiple chemical bonds are formed in a single synthetic operation, offer significant advantages in terms of efficiency and atom economy.

In a cascade sequence, the initial ring-opening of the epoxide can trigger a series of subsequent intramolecular transformations, leading to the rapid assembly of complex molecular scaffolds. For example, a carefully designed substrate containing this compound and other reactive functionalities can undergo a domino reaction initiated by a single activation event, such as the addition of a Lewis acid.

In the context of MCRs, this compound can act as a key electrophilic component. When combined with a nucleophile and another electrophile, it can participate in three-component or even four-component reactions to generate structurally diverse products. The steric bulk of the 2-methoxypropan-2-yl group can play a crucial role in directing the stereochemical outcome of these complex transformations.

Precursor for Bioactive Molecules and Natural Product Analogs

The structural motifs accessible from this compound are prevalent in a wide range of biologically active molecules and natural products. Consequently, this epoxide serves as a valuable chiral building block for the total synthesis and derivatization of such compounds.

The ability to introduce specific functional groups with defined stereochemistry through the ring-opening of this compound is particularly advantageous in the synthesis of complex natural product analogs. By modifying the nucleophile used in the ring-opening step, a variety of analogs can be generated from a common intermediate, facilitating structure-activity relationship (SAR) studies. For instance, the synthesis of polyether natural products or molecules containing 1,3-diol subunits can benefit from the use of this versatile epoxide.

Development of Novel Monomers and Polymer Precursors

The oxirane ring of this compound is a polymerizable group. Ring-opening polymerization, initiated by either cationic or anionic initiators, can lead to the formation of polyethers with unique properties. The bulky 2-methoxypropan-2-yl side group can significantly influence the physical and chemical characteristics of the resulting polymer, such as its solubility, thermal stability, and mechanical properties.

Furthermore, this compound can be derivatized to generate novel monomers for other types of polymerization. For example, the ring-opening of the epoxide with a suitable functionalized nucleophile can introduce a polymerizable group, such as a vinyl or an acrylate (B77674) moiety. This approach allows for the incorporation of the unique structural features of the original epoxide into a wider range of polymeric materials. The resulting polymers may find applications in areas such as specialty coatings, adhesives, and biomedical materials.

Polymerization TypeInitiatorResulting Polymer TypePotential Properties
Ring-Opening PolymerizationCationic (e.g., BF₃·OEt₂)PolyetherModified thermal stability and solubility
Ring-Opening PolymerizationAnionic (e.g., n-BuLi)PolyetherControlled molecular weight and architecture
Derivatization to MonomerFunctionalized NucleophileVarious (e.g., Polyacrylates)Tunable properties based on the incorporated monomer

Table 3: Polymerization Strategies Involving this compound

Theoretical and Computational Studies on 2 2 Methoxypropan 2 Yl Oxirane

Electronic Structure and Bonding Analysis

The electronic structure of 2-(2-methoxypropan-2-yl)oxirane is fundamentally dictated by the interplay between the strained oxirane ring and the adjacent ether functionality. The C-C and C-O bonds of the epoxide ring are bent, leading to what is known as "banana bonds." This strain results in higher energy molecular orbitals and a lower energy lowest unoccupied molecular orbital (LUMO) compared to acyclic ethers, rendering the ring susceptible to nucleophilic attack.

Advanced computational methods, such as Density Functional Theory (DFT) and ab initio calculations, are instrumental in dissecting these electronic features. Natural Bond Orbital (NBO) analysis, for instance, can be employed to quantify the hybridization of the atoms and the nature of the bonding orbitals. For the oxirane ring in a molecule like this, the carbon atoms are expected to exhibit a hybridization between sp2 and sp3, a direct consequence of the ring strain. The oxygen atom of the oxirane ring will possess lone pairs that can engage in hyperconjugative interactions with adjacent sigma anti-bonding orbitals.

Conformational Analysis and Stereochemical Insights

The conformational flexibility of this compound is primarily centered around the rotation of the C-C bond connecting the oxirane ring to the tertiary carbon of the propan-2-yl group. Due to the steric bulk of the t-butyl group, it is anticipated that certain rotational conformers will be significantly more stable than others.

Computational conformational searches, utilizing methods like molecular mechanics (MM) followed by higher-level DFT or MP2 geometry optimizations, can identify the global minimum and other low-energy conformers on the potential energy surface. The relative energies of these conformers, along with the rotational barriers between them, provide crucial insights into the molecule's dynamic behavior and the populations of different conformational states at a given temperature.

These conformational preferences have direct stereochemical implications. The spatial arrangement of the bulky 2-methoxypropan-2-yl group relative to the oxirane ring will dictate the accessibility of the two electrophilic carbon atoms of the epoxide to incoming nucleophiles. This steric hindrance is a key factor in determining the regio- and stereoselectivity of its reactions.

Reaction Pathway Elucidation and Transition State Characterization

Computational chemistry is a powerful tool for mapping the potential energy surfaces of chemical reactions, thereby elucidating reaction mechanisms. For this compound, the most significant reactions involve the ring-opening of the epoxide.

Computational Modeling of Ring-Opening Reactions

The acid-catalyzed and base-catalyzed ring-opening reactions of epoxides are classic examples where computational modeling can provide profound insights. By modeling the reaction with a chosen nucleophile and catalyst, the entire reaction coordinate can be mapped. This involves locating the stationary points, including the reactants, products, any intermediates, and, crucially, the transition states.

For instance, in an acid-catalyzed ring-opening, the initial step is the protonation of the epoxide oxygen. Computational models can predict the most likely site of protonation and the structure of the resulting activated complex. Subsequent nucleophilic attack can proceed via an SN1-like or SN2-like mechanism, and the nature of the transition state will reveal which pathway is favored. The calculated activation energy barrier for each potential pathway allows for a quantitative prediction of the reaction kinetics.

Prediction of Regio- and Stereoselectivity

One of the most valuable applications of computational chemistry in this context is the prediction of regio- and stereoselectivity. In the ring-opening of this compound, the nucleophile can attack either of the two carbon atoms of the oxirane ring. The regioselectivity of this attack is governed by a combination of electronic and steric factors.

Under basic or neutral conditions, the reaction typically follows an SN2 mechanism, and the nucleophile will preferentially attack the less sterically hindered carbon atom. Computational models can quantify this steric hindrance by calculating the energetic cost of the nucleophile approaching each carbon.

Under acidic conditions, the reaction has more SN1 character. The positive charge in the protonated epoxide is stabilized by the adjacent ether oxygen through resonance and by the alkyl groups through hyperconjugation. DFT calculations of the charge distribution in the protonated intermediate can predict which carbon atom is more electrophilic and thus more susceptible to nucleophilic attack. The stereochemical outcome (inversion or retention of configuration) is also a direct output of these reaction pathway calculations.

Catalyst Design Principles Based on Computational Predictions

Computational modeling is not only for understanding existing reactions but also for designing new and improved catalysts. For reactions involving this compound, such as its asymmetric ring-opening, computational methods can be used to design chiral catalysts that favor the formation of one enantiomer over the other.

By modeling the interaction of the epoxide with a proposed catalyst, researchers can predict the structure of the catalyst-substrate complex and the transition states for the subsequent reaction. This allows for the in silico screening of a large number of potential catalysts, identifying those that are most likely to be highly efficient and selective. The insights gained from these models, such as the key non-covalent interactions responsible for the stereochemical control, can then guide the rational design and synthesis of new generations of catalysts.

Quantum Chemical Descriptors and Structure-Reactivity Correlations

A range of quantum chemical descriptors can be calculated for this compound to correlate its structure with its reactivity. These descriptors provide a quantitative basis for understanding and predicting its chemical behavior.

Table 1: Key Quantum Chemical Descriptors and Their Significance

DescriptorSignificance
HOMO-LUMO Gap The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is an indicator of chemical reactivity. A smaller gap suggests higher reactivity.
Molecular Electrostatic Potential (MEP) The MEP map visually represents the charge distribution on the molecule's surface, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is crucial for predicting the site of electrophilic and nucleophilic attack.
Fukui Functions These functions are used within conceptual DFT to identify the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attack.
Global Hardness and Softness These descriptors quantify the resistance of a molecule to change its electron distribution. Soft molecules are generally more reactive than hard molecules.

By calculating these descriptors for this compound and its potential reaction partners, quantitative structure-activity relationships (QSAR) and structure-reactivity correlations can be developed. These correlations are invaluable for predicting the outcomes of new reactions and for understanding the fundamental factors that govern the chemical behavior of this complex epoxide.

Polymerization of 2 2 Methoxypropan 2 Yl Oxirane

Mechanisms of Ring-Opening Polymerization (ROP)

The polymerization of oxiranes can be initiated by cationic, anionic, or coordination initiators. Each of these pathways would likely be influenced by the steric hindrance and electronic effects of the 2-methoxypropan-2-yl group.

Cationic ring-opening polymerization (CROP) is typically initiated by strong protic acids or Lewis acids. The mechanism involves the protonation or coordination of the initiator to the oxygen atom of the oxirane ring, forming an activated oxonium ion. This is followed by nucleophilic attack of another monomer molecule on one of the carbon atoms of the activated ring, leading to ring opening and propagation.

For 2-(2-Methoxypropan-2-yl)oxirane, the ether oxygen in the substituent could compete with the oxirane oxygen for the initiator, potentially leading to side reactions or a more complex initiation process. The bulky nature of the substituent would likely favor a unimolecular (SN1-like) ring-opening of the oxonium ion to form a tertiary carbocation, which would then be attacked by the next monomer unit. Alkenes with electron-donating groups are known to be suitable for cationic polymerization as they can stabilize the resulting carbocation. youtube.comyoutube.comyoutube.com The methoxy (B1213986) group in the substituent of the theoretical monomer could provide some electronic stabilization.

Anionic ring-opening polymerization (AROP) is initiated by strong nucleophiles, such as alkali metal alkoxides, hydroxides, or organometallic compounds. The initiator attacks one of the carbon atoms of the oxirane ring, leading to ring opening and the formation of an alkoxide propagating species.

The steric hindrance posed by the bulky 2-methoxypropan-2-yl group would be a major factor in AROP. It would likely hinder the approach of the initiator and the propagating chain end, potentially leading to a slower polymerization rate compared to less substituted oxiranes. Research on the anionic polymerization of functional epoxides has shown that bulky substituents can indeed affect the reactivity. nih.govresearchgate.net For instance, in solid-state anionic ring-opening polymerization, bulkier monomers have sometimes been observed to exhibit faster conversion rates, a phenomenon attributed to the influence of intermolecular interactions during mechanochemical activation. nih.gov However, in solution polymerization, steric hindrance is generally expected to decrease the reaction rate.

Coordination polymerization utilizes catalysts based on transition metals, such as aluminum, zinc, or iron complexes. These systems can provide a high degree of control over the polymerization, including stereoselectivity. The mechanism typically involves the coordination of the monomer to the metal center, followed by the insertion of the monomer into a metal-alkoxide bond.

The bulky substituent of this compound would be a significant consideration for coordination polymerization. The coordination of the monomer to the catalyst's active site might be sterically hindered. However, if coordination occurs, these types of catalysts can be effective for the polymerization of substituted oxiranes, sometimes leading to polymers with specific stereostructures.

Controlled Polymerization Techniques

Achieving a controlled or "living" polymerization is crucial for the synthesis of well-defined polymers with predictable molecular weights and narrow molecular weight distributions.

Living polymerization is a type of chain-growth polymerization where there is no irreversible termination or chain transfer. youtube.com This allows for the synthesis of block copolymers and other complex architectures.

Living Anionic Polymerization: For oxiranes, living anionic polymerization is a well-established technique, often carried out at low temperatures with high-purity reagents. mdpi.com For a sterically hindered monomer like this compound, finding suitable conditions to achieve living anionic polymerization could be challenging. The bulky substituent might promote side reactions at higher temperatures.

Living Cationic Polymerization: Achieving living cationic polymerization of oxiranes is generally more difficult due to the high reactivity of the propagating species, which can lead to chain transfer reactions. However, with carefully chosen initiators and reaction conditions, living characteristics can be achieved.

Living Coordination Polymerization: Porphyrin-based catalysts, for example, have been shown to mediate the living polymerization of epoxides, yielding polymers with controlled chain lengths. acs.org Such systems could potentially be applied to the controlled polymerization of this compound.

Stereoregular polymerization results in polymers with a specific and ordered arrangement of the monomer units in the polymer chain (e.g., isotactic or syndiotactic). For substituted oxiranes, the stereochemistry of the polymer backbone is determined during the ring-opening process.

The bulky 2-methoxypropan-2-yl substituent would create a chiral center in the monomer. The polymerization of such a chiral monomer could lead to stereoregular polymers if the catalyst system can control the stereochemistry of the ring-opening. Coordination catalysts are often employed for the stereoselective polymerization of substituted oxiranes. The specific interactions between the monomer, the growing polymer chain, and the catalyst active site would determine the resulting tacticity of the polymer. While research exists on the stereoselective polymerization of other bulky oxiranes, researchgate.net specific predictions for this compound would require experimental investigation.

Development of Novel Initiators and Catalyst Systems for ROP

The ring-opening polymerization (ROP) of sterically hindered epoxides like this compound requires carefully selected initiators and catalyst systems to achieve controlled polymer growth. Research into the polymerization of similarly bulky or functionalized oxiranes provides a strong basis for identifying promising catalytic strategies.

Anionic ring-opening polymerization (AROP) is a prominent method for synthesizing polyethers. For functional epoxides, metal-free organic phosphazene superbases, such as t-BuP₄, have emerged as powerful catalysts when paired with an alcohol initiator like benzyl (B1604629) alcohol. nih.gov This system is known to facilitate controlled polymerization of various epoxides, even those with sensitive functional groups, suggesting its applicability to this compound. nih.gov The proposed mechanism involves the activation of the initiator by the base, which then attacks the sterically less hindered carbon of the oxirane ring.

Latent initiators, which become active only upon an external stimulus like heat, represent another advanced approach. acs.orgacs.org These include certain onium salts (sulfonium, phosphonium) and hydroxylamide-based compounds that can initiate polymerization at elevated temperatures, offering excellent temporal control over the reaction. acs.orgacs.org

Cationic ROP is also a viable, albeit sometimes challenging, pathway for substituted oxiranes. While effective for some 2,3-disubstituted oxiranes, the significant steric hindrance in monomers like this compound can impede polymerization and favor the formation of smaller cyclic compounds. rsc.orgresearchgate.netresearchgate.net

Metal-based catalysts, particularly those from Group 4 (like Zr(IV)) and others (Sn(II), Co(III)), have been extensively developed for the ring-opening copolymerization (ROCOP) of epoxides with anhydrides or CO₂. nih.govacs.orgescholarship.org While highly efficient for copolymerization, their ability to homopolymerize sterically hindered epoxides is often limited, sometimes requiring higher temperatures and resulting in very low reaction rates. nih.govacs.org

The following table summarizes potential initiator and catalyst systems that could be adapted for the polymerization of this compound, based on findings from related monomers.

Initiator/Catalyst SystemType of PolymerizationKey Characteristics
t-BuP₄ / Benzyl AlcoholAnionic (AROP)Metal-free system; enables controlled polymerization of functional epoxides at room temperature. nih.gov
Latent Thermal InitiatorsAnionicNo activity under normal conditions; activated by heat for temporal control. acs.orgacs.org
Cationic InitiatorsCationicCan polymerize disubstituted oxiranes, but may be challenged by significant steric hindrance. rsc.orgresearchgate.net
Zr(IV) or Sn(II) ComplexesCoordinationPrimarily used for ROCOP; may exhibit low activity for homopolymerization of bulky epoxides. nih.govacs.org
Organolithium Compounds (e.g., n-BuLi)AnionicCommon and effective initiators for anionic polymerization. unacademy.com

Kinetic and Thermodynamic Aspects of this compound Polymerization

The kinetic and thermodynamic feasibility of polymerizing this compound is dictated by the monomer's structure, particularly the bulky substituent on the oxirane ring.

Kinetic Aspects: The rate of polymerization is expected to be significantly influenced by steric hindrance. In anionic polymerization, the reaction typically proceeds via an S_N2-type mechanism where the propagating anionic center attacks the least substituted carbon atom of the monomer's epoxy ring. youtube.com The large 2-(2-methoxypropan-2-yl) group would sterically hinder this approach, leading to a lower propagation rate constant (k_p) compared to less bulky epoxides like propylene (B89431) oxide.

Kinetic analyses of similar systems reveal that the rate law is often first-order in both the catalyst and monomer concentrations. nih.govacs.org For AROP systems using alkali metal alkoxides, the reactivity is dependent on the size of the counter-ion (e.g., Cs⁺ > K⁺ > Na⁺ > Li⁺), with larger, less-coordinating cations leading to a "freer" and more reactive anionic propagating species.

Polymerization is also accompanied by a decrease in entropy (ΔS_p is negative) as disordered monomer molecules become ordered in a polymer chain. Polymerization is only favorable when the Gibbs free energy of polymerization (ΔG_p = ΔH_p - TΔS_p) is negative. The temperature at which ΔG_p becomes zero is known as the ceiling temperature (T_c). Above T_c, polymerization is thermodynamically unfavorable. Due to the increased steric strain in the polymer, which reduces the magnitude of the negative ΔH_p, it is expected that this compound will have a relatively low ceiling temperature compared to less substituted oxiranes.

The table below provides an estimated comparison of thermodynamic parameters, illustrating the expected trend for bulky epoxides.

MonomerSubstituent BulkExpected ΔH_p (kJ/mol)Expected T_c (°C)
Ethylene (B1197577) OxideLow≈ -96High
Propylene OxideMedium≈ -95Moderate
tert-ButyloxiraneHighLess negativeLow
This compound Very High Expected to be significantly less negative Expected to be low

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